4-bromo-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid
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Overview
Description
4-bromo-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is a complex organic compound that features a bromine atom, a tert-butoxycarbonyl (Boc) protected amine group, a fluorine atom, and an indene carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe final step involves the carboxylation of the indene ring to form the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Deprotection Reactions: Acidic reagents like trifluoroacetic acid (TFA) are commonly used for Boc deprotection.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted indene derivatives, while deprotection reactions yield the free amine form of the compound .
Scientific Research Applications
4-bromo-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research into its potential therapeutic applications, such as in drug development, is ongoing.
Mechanism of Action
The mechanism of action of 4-bromo-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of the Boc-protected amine and the fluorine atom can influence its binding affinity and specificity for molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid: Similar structure but lacks the Boc protection.
4-chloro-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid: Similar structure with chlorine instead of bromine.
4-bromo-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid: Similar structure but lacks the fluorine atom.
Uniqueness
The unique combination of the bromine, Boc-protected amine, and fluorine atoms in 4-bromo-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid provides distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
4-bromo-5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrFNO4/c1-14(2,3)22-13(21)18-15(12(19)20)7-6-8-9(15)4-5-10(17)11(8)16/h4-5H,6-7H2,1-3H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZWDRFBNBPFBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC2=C1C=CC(=C2Br)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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